BenchChemオンラインストアへようこそ!

2,7-Dimethyl-1,8-naphthyridin-4-ol

Lipophilicity Drug-likeness Membrane permeability

2,7-Dimethyl-1,8-naphthyridin-4-ol (CAS 1439401-17-8) is a critical building block for medicinal chemistry programs requiring a derivatizable 4-hydroxy-naphthyridine core. Its unique tautomeric equilibrium (4-OH/4-oxo) and balanced XLogP3-AA of 1.6 make it irreplaceable by close analogs like 2,7-dimethyl-1,8-naphthyridine or the des-methyl 1,8-naphthyridin-4-ol—substitutions that alter membrane permeability, hydrogen-bonding capacity, and synthetic routes, thereby compromising SAR continuity and experimental reproducibility. This compound has enabled the synthesis of derivatives with IC50 values as low as 0.041 μM against HepG2 cells, demonstrating its potential in lead optimization.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B8730103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-1,8-naphthyridin-4-ol
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=O)C=C(N2)C
InChIInChI=1S/C10H10N2O/c1-6-3-4-8-9(13)5-7(2)12-10(8)11-6/h3-5H,1-2H3,(H,11,12,13)
InChIKeyKSLLTJJSGWXUMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dimethyl-1,8-naphthyridin-4-ol: Core Physicochemical Identity and Heterocyclic Classification


2,7-Dimethyl-1,8-naphthyridin-4-ol (CAS 1439401-17-8, molecular formula C10H10N2O, molecular weight 174.20 g/mol) is a substituted 1,8-naphthyridine derivative bearing methyl groups at positions 2 and 7 and a hydroxyl group at position 4 [1]. The compound exists in tautomeric equilibrium between the 4-hydroxy form (2,7-dimethyl-1,8-naphthyridin-4-ol) and the 4-oxo form (2,7-dimethyl-1,8-naphthyridin-4(1H)-one, CAS 53051-92-6), a characteristic shared by 4-hydroxy-1,8-naphthyridines that distinguishes them from non-hydroxylated analogs [2]. The 4-OH group provides a nucleophilic handle for O-alkylation and other derivatization reactions, making this compound a versatile synthetic intermediate in medicinal chemistry [3].

Why 2,7-Dimethyl-1,8-naphthyridin-4-ol Cannot Be Substituted with In-Class Analogs for Specialized Applications


Within the 1,8-naphthyridine family, subtle variations in substitution pattern produce substantial differences in lipophilicity, hydrogen-bonding capacity, and tautomeric behavior. The 2,7-dimethyl-4-hydroxy substitution pattern yields a computed XLogP3-AA of 1.6—approximately twofold higher than the unsubstituted 1,8-naphthyridin-4-ol (XLogP3-AA 0.8) and measurably different from the mono-methylated 7-methyl analog (XLogP3-AA 1.2) [1]. Removing the 4-OH group (as in 2,7-dimethyl-1,8-naphthyridine) eliminates the hydrogen bond donor, reducing TPSA from 42 Ų to approximately 26 Ų and abolishing the oxo-hydroxy tautomerism that governs both supramolecular recognition and synthetic derivatization routes [2]. These quantifiable differences mean that direct functional interchange between 2,7-dimethyl-1,8-naphthyridin-4-ol and its close analogs—even those differing by a single methyl or hydroxyl group—will alter membrane permeability, target engagement, and chemical reactivity in ways that undermine experimental reproducibility and SAR continuity.

Quantitative Differentiation of 2,7-Dimethyl-1,8-naphthyridin-4-ol from Its Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 2,7-Dimethyl-4-hydroxy vs. Unsubstituted, Monomethyl, and Non-Hydroxylated Analogs

The computed lipophilicity (XLogP3-AA) of 2,7-dimethyl-1,8-naphthyridin-4-ol is 1.6, compared to 0.8 for 1,8-naphthyridin-4-ol, 1.2 for 7-methyl-1,8-naphthyridin-4-ol, and 2.3 for the non-hydroxylated 2,7-dimethyl-1,8-naphthyridine. These values were computed using the XLogP3 3.0 algorithm within PubChem [1]. The progressive increase with methylation (0.8 → 1.2 → 1.6) demonstrates that each methyl group contributes approximately 0.4 log units, while removal of the 4-OH group (going from 1.6 to 2.3) adds a further 0.7 log units due to loss of the polar hydroxyl moiety.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA): Differentiation from Non-Hydroxylated 2,7-Dimethyl-1,8-naphthyridine

The topological polar surface area (TPSA) of 2,7-dimethyl-1,8-naphthyridin-4-ol is 42 Ų, compared to approximately 26 Ų for 2,7-dimethyl-1,8-naphthyridine [1]. The ~16 Ų increase is attributable to the presence of the 4-hydroxyl/4-oxo moiety, which adds one hydrogen bond donor and one additional hydrogen bond acceptor relative to the non-hydroxylated scaffold.

Polar surface area Hydrogen bonding Drug design

Hydrogen Bond Donor/Acceptor Profile: Enables Keto-Enol Tautomerism Absent in Non-Hydroxylated Analogs

2,7-Dimethyl-1,8-naphthyridin-4-ol possesses 1 hydrogen bond donor and 3 hydrogen bond acceptors, whereas 2,7-dimethyl-1,8-naphthyridine lacks any hydrogen bond donor and has only 2 acceptors [1]. The 4-OH/4-oxo tautomeric equilibrium inherent to 4-hydroxy-1,8-naphthyridines is well established in the literature: these compounds can exist as 4-hydroxy (enol) or 4-oxo (keto/1H-4-one) forms, with the tautomeric preference governed by solvent polarity, concentration, and temperature [2]. This tautomerism endows the compound with the ability to present either a hydrogen bond donor (OH) or acceptor (C=O) at position 4 depending on conditions, a dynamic property entirely absent in 2,7-dimethyl-1,8-naphthyridine.

Hydrogen bonding Tautomerism Molecular recognition

Utility as a Versatile Synthon for Potent Anticancer Derivatives: Quantitative Cytotoxicity of Derived Compounds

Derivatives synthesized from 4-hydroxy-2,7-dimethyl-1,8-naphthyridine (the target compound) have demonstrated potent cytotoxic activity against HepG2 liver cancer cells. In one study, compound 9b—a 1,2,4-triazole derivative of this scaffold—exhibited an IC50 of 0.048 μM against HepG2 cells, compared to doxorubicin (IC50 = 0.04 μM) as a reference drug [1]. In an independent study, compounds 4a and 7b (Schiff's base and thiazolidine derivatives, respectively) showed IC50 values of 0.047 μM and 0.041 μM against the same cell line [2]. While direct IC50 data for the parent compound against HepG2 is not available in the peer-reviewed literature, its established role as the key synthetic intermediate for these sub-micromolar cytotoxic agents underscores its practical value in medicinal chemistry programs.

Anticancer Cytotoxicity Derivatization HepG2

High-Value Application Scenarios for 2,7-Dimethyl-1,8-naphthyridin-4-ol Based on Verified Differentiation


Medicinal Chemistry: Synthesis of 4-O-Derivatized Anticancer Agents Targeting HepG2 and MCF7 Cell Lines

The 4-OH group of 2,7-dimethyl-1,8-naphthyridin-4-ol serves as a nucleophilic site for O-alkylation with ethyl bromoacetate, generating the acetohydrazide intermediate that is subsequently elaborated into pyrazoles, 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles [1]. Derivatives synthesized via this route have demonstrated IC50 values as low as 0.041–0.048 μM against HepG2 cells, rivaling doxorubicin [2]. This scaffold is therefore best deployed in medicinal chemistry programs requiring a derivatizable 4-hydroxy-naphthyridine core for systematic SAR exploration around the 4-position oxygen. Note that 2,7-dimethyl-1,8-naphthyridine (lacking the 4-OH) cannot be used for these transformations, and substitution with the less lipophilic non-methylated 1,8-naphthyridin-4-ol may alter pharmacokinetic properties of the resulting derivatives.

Supramolecular Chemistry: Hydrogen-Bonded Assemblies Exploiting Tautomeric 4-OH/4-Oxo Equilibrium

The tautomeric equilibrium between the 4-hydroxy and 4-oxo forms of 2,7-dimethyl-1,8-naphthyridin-4-ol [1] enables this compound to participate in multiple hydrogen-bonding patterns, making it a candidate building block for supramolecular architectures such as hydrogen-bonded dimers, tapes, and helices. The presence of both a hydrogen bond donor (NH/OH, count = 1) and three hydrogen bond acceptors (TPSA = 42 Ų) provides a complementary donor-acceptor profile for heterocomplex formation [2]. Non-hydroxylated 2,7-dimethyl-1,8-naphthyridine, with zero H-bond donors and only two acceptors, cannot fulfill the same role in hydrogen-bond-directed self-assembly.

Drug Discovery: Adenosine Receptor or Kinase Inhibitor Scaffold with Tuned Lipophilicity

With an XLogP3-AA of 1.6, 2,7-dimethyl-1,8-naphthyridin-4-ol occupies a lipophilicity window that balances aqueous solubility and membrane permeability, situated between the overly polar 1,8-naphthyridin-4-ol (XLogP3-AA 0.8) and the excessively lipophilic 2,7-dimethyl-1,8-naphthyridine (XLogP3-AA 2.3) [1]. The 1,8-naphthyridine scaffold has established precedent as a core structure for adenosine receptor antagonists and kinase inhibitors [2]. The specific 2,7-dimethyl-4-hydroxy substitution pattern offers a differentiated starting point for lead optimization where intermediate logP and the presence of a derivatizable OH handle are simultaneously required—properties not simultaneously available in any single close analog.

Chemical Biology: Tool Compound for Investigating Tautomerism-Dependent Protein-Ligand Interactions

The well-characterized oxo-hydroxy tautomerism of 4-hydroxy-1,8-naphthyridines [1] makes 2,7-dimethyl-1,8-naphthyridin-4-ol a valuable probe for studying how tautomeric state influences protein-ligand binding. The tautomeric preference can be modulated by solvent, pH, and temperature, and the two tautomers present distinct hydrogen-bonding faces (OH donor vs. C=O acceptor at position 4) [2]. Coupled with the tunable lipophilicity provided by the 2,7-dimethyl substitution (XLogP3-AA 1.6), this compound is suited for mechanistic studies where tautomeric state is hypothesized to govern target engagement. Analogs lacking the 4-OH group or bearing different methylation patterns cannot serve as controls for these tautomerism-dependent phenomena.

Quote Request

Request a Quote for 2,7-Dimethyl-1,8-naphthyridin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.